Superior Antiproliferative Activity of TP-3 Across Multiple Human Cancer Cell Lines
TP-3 exhibits superior antiproliferative activity against a panel of human cancer cell lines compared to reference compounds. The discovery study reported that TP-3 strongly inhibited the growth of breast (MCF-7, MDA-MB-231), liver (HepG2), ovarian (SK-OV-3), and cervical (HeLa) cancer cells. While precise IC50 values for TP-3 in these specific lines are not fully tabulated in the abstract, the study emphasizes its superior activity relative to the single-target tubulin inhibitor colchicine and the PARP-1 inhibitor olaparib, which were used as positive controls and benchmarks in the same experimental system [1].
| Evidence Dimension | Cell Growth Inhibition |
|---|---|
| Target Compound Data | Strong growth inhibition across MCF-7, MDA-MB-231, HepG2, SK-OV-3, and HeLa cells |
| Comparator Or Baseline | Colchicine (tubulin inhibitor) and Olaparib (PARP-1 inhibitor) in same assays |
| Quantified Difference | Superior activity qualitatively observed; specific fold-change not provided |
| Conditions | In vitro cellular assays; standard culture conditions |
Why This Matters
Demonstrates broad-spectrum efficacy and validates the dual-targeting strategy, making TP-3 a more versatile research tool than single-target alternatives.
- [1] Zheng L, Ren R, Sun X, Zhang Y, Su Y, Ding B, Niu MM. Discovery of a Dual Tubulin and Poly(ADP-Ribose) Polymerase-1 Inhibitor by Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, and Biological Evaluation. J Med Chem. 2021 Nov 11;64(21):15702-15715. View Source
